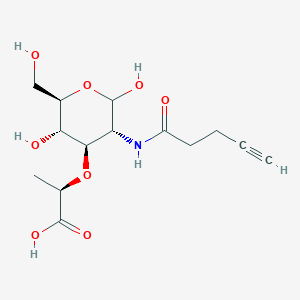
N-Acetylmuramic acid-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylmuramic acid-alkyne is a derivative of N-acetylmuramic acid, a key component of bacterial peptidoglycans. This compound is incorporated into bacterial peptidoglycans during biosynthesis and is suitable for fluorescent labeling of peptidoglycans when conjugated to a fluorescent dye . This compound is used extensively in research to study bacterial cell wall synthesis and recycling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylmuramic acid-alkyne involves several steps. One common method starts with N-acetylglucosamine, which is converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside. This intermediate is then condensed with L-Ala-D-iGln benzyl ether using the activated ester method. Sequential removal of glycopeptide protecting groups via acid hydrolysis and catalytic hydrogenolysis yields the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic synthesis. This method allows for the production of various functionalized derivatives of N-acetylmuramic acid, which can be used for metabolic incorporation into bacterial peptidoglycans .
化学反応の分析
Types of Reactions
N-Acetylmuramic acid-alkyne undergoes several types of chemical reactions, including:
Substitution Reactions: The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for attaching fluorescent dyes to this compound.
Enzymatic Hydrolysis: N-acetylmuramoyl-L-alanine amidase is used to hydrolyze the compound under mild conditions.
Major Products
Fluorescently Labeled Peptidoglycans: When conjugated with fluorescent dyes, this compound is used to label bacterial cell walls for imaging studies.
Hydrolysis Products: Enzymatic hydrolysis produces N-acetylmuramic acid and L-alanine.
科学的研究の応用
N-Acetylmuramic acid-alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and for labeling studies.
Biology: Incorporated into bacterial peptidoglycans to study cell wall synthesis and recycling.
Industry: Used in the development of biosensors and diagnostic tools for detecting bacterial infections.
作用機序
N-Acetylmuramic acid-alkyne exerts its effects by incorporating into bacterial peptidoglycans during biosynthesis. The alkyne group allows for the attachment of various functional groups through click chemistry, enabling the study of bacterial cell wall dynamics. The compound targets the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall integrity .
類似化合物との比較
Similar Compounds
N-Acetylglucosamine: Another component of bacterial peptidoglycans, often used in similar labeling studies.
Muramyl Dipeptide: A minimal adjuvant fragment of bacterial cell wall peptidoglycan, used in immunological research.
Uniqueness
N-Acetylmuramic acid-alkyne is unique due to its alkyne group, which allows for bio-orthogonal labeling through click chemistry. This feature makes it particularly useful for studying bacterial cell wall synthesis and recycling in a highly specific and efficient manner .
特性
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFETWLAWCVSX-UWOBWZKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2951097.png)
![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)
![4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2951106.png)
![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)
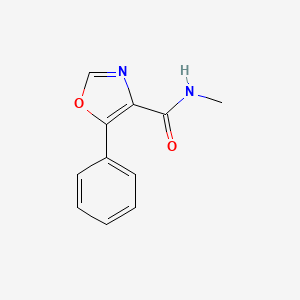
![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
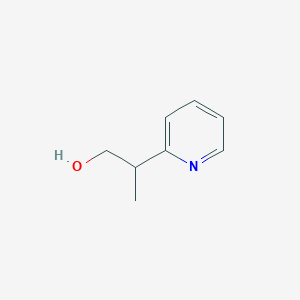
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B2951112.png)
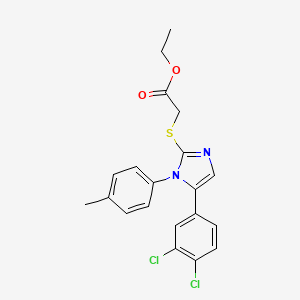
![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)
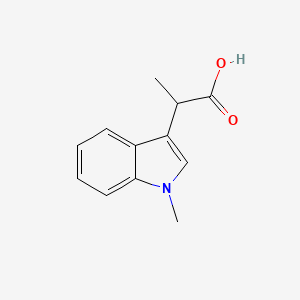
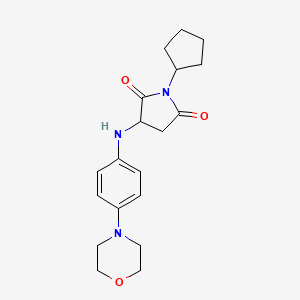
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2951119.png)
